molecular formula C3F5KO2 B1604038 Potassium pentafluoropropionate CAS No. 378-76-7

Potassium pentafluoropropionate

Cat. No.: B1604038
CAS No.: 378-76-7
M. Wt: 202.12 g/mol
InChI Key: AHGFDQXBCIASJK-UHFFFAOYSA-M
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Description

Significance in Organofluorine Chemistry and Perfluorinated Compounds Research

Organofluorine chemistry focuses on organic compounds containing the carbon-fluorine bond, which is one of the strongest bonds in organic chemistry. wikipedia.org This strong bond imparts unique properties to molecules, including high thermal stability, chemical inertness, and distinct biological activities. Potassium pentafluoropropionate is significant as it serves as a valuable reagent and building block in the synthesis of other fluorinated molecules. lookchem.com Its structure is characterized by the presence of strong electron-withdrawing fluorine atoms, which influence its reactivity and stability. lookchem.com

The compound is particularly relevant in the study and synthesis of perfluorinated compounds (PFCs), where all hydrogen atoms on a carbon chain (except for those in functional groups) are replaced by fluorine. These compounds have a wide array of applications, from pharmaceuticals to materials science. wikipedia.org this compound serves as a key intermediate in producing these highly fluorinated materials. lookchem.comfluoromart.com For instance, it is utilized in the generation of tetrafluoroethylene (B6358150) (TFE), which is the monomer used to produce the well-known polymer polytetrafluoroethylene (PTFE), or Teflon. fluoromart.com

Historical Development of Research on Pentafluoropropionate Salts

The field of organofluorine chemistry traces its origins back to the 19th century. wikipedia.org The first organofluorine compound, fluoromethane, was identified in 1835, and in 1862, Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride (B91410). wikipedia.org While specific historical milestones for pentafluoropropionate salts are not extensively documented in general literature, their development is intrinsically linked to the broader expansion of organofluorine chemistry throughout the 20th century. The increasing demand for fluorinated materials like refrigerants, solvents, and polymers spurred research into new fluorinating agents and fluorinated building blocks. The synthesis and study of compounds like pentafluoropropionic acid and its salts, including this compound, would have been a logical progression in the quest to create and understand complex fluorinated molecules.

Current Paradigms and Future Outlook in this compound Studies

Current research involving this compound continues to focus on its role in synthesis. A significant application involves its pyrolysis under a dynamic vacuum to produce tetrafluoroethylene (TFE) with high efficiency. fluoromart.com This method is crucial as TFE is a vital precursor for fluoropolymers. fluoromart.com Beyond this, researchers are exploring the utility of related perfluoroorganotrifluoroborate salts in palladium-catalyzed cross-coupling reactions, suggesting potential new applications for potassium and fluorine-containing reagents in constructing complex organic molecules. fluoromart.com

Detailed Research Findings

Chemical and Physical Properties

This compound is a well-characterized compound with defined physical and chemical properties.

PropertyValue
Molecular Formula C3F5KO2 lookchem.com or KC3F5O2 fluoromart.com
Molecular Weight 202.12 g/mol nih.gov
CAS Number 378-76-7 nih.gov
IUPAC Name potassium;2,2,3,3,3-pentafluoropropanoate nih.gov
Boiling Point 93.5°C at 760 mmHg lookchem.comalfa-chemistry.com
Flash Point 10.3°C lookchem.com
Appearance Colorless, odorless solid fluoromart.com
Topological Polar Surface Area 40.1 Ų nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 7 nih.gov

Compound Nomenclature

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HF5O2.K/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFDQXBCIASJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

422-64-0 (Parent)
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
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DSSTOX Substance ID

DTXSID00883375
Record name Potassium perfluoropropanoate
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Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-76-7
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium perfluoropropanoate
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Record name Potassium pentafluoropropionate
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Synthetic Methodologies for Potassium Pentafluoropropionate and Analogous Salts

Neutralization Approaches for Pentafluoropropionate Salts

The most direct and common method for the synthesis of pentafluoropropionate salts is the neutralization of pentafluoropropionic acid with a corresponding metal base. This acid-base reaction is a straightforward and generally high-yielding approach.

Synthesis from Pentafluoropropionic Acid and Metal Hydroxides (e.g., M(OH)n where M = Li, Na, K, Cs, Mg, Ca, Ba)

The fundamental principle of this synthetic route is the reaction between the acidic proton of the carboxyl group in pentafluoropropionic acid (C₂F₅COOH) and the hydroxide (B78521) ions from a metal hydroxide. This reaction results in the formation of the corresponding metal pentafluoropropionate salt and water. The general reaction can be represented as:

n C₂F₅COOH + M(OH)ₙ → M(C₂F₅COO)ₙ + n H₂O

Where 'M' represents the metal cation and 'n' is its valency.

The synthesis of alkali metal pentafluoropropionates (Li, Na, K, Cs) is typically achieved by reacting stoichiometric amounts of pentafluoropropionic acid with the respective alkali metal hydroxide in a suitable solvent, often water or an alcohol. For instance, the preparation of potassium pentafluoropropionate involves the dropwise addition of an aqueous or methanolic solution of potassium hydroxide to a stirred solution of pentafluoropropionic acid. merckmillipore.com The reaction is generally exothermic, and cooling may be required to control the reaction temperature. The resulting salt can then be isolated by evaporation of the solvent.

Similarly, alkaline earth metal pentafluoropropionates (Mg, Ca, Ba) are synthesized by reacting pentafluoropropionic acid with the corresponding alkaline earth metal hydroxide. nih.govgoogle.com Due to the divalent nature of these metals, two equivalents of the acid are required for each equivalent of the metal hydroxide. The solubility of alkaline earth hydroxides can be lower than that of alkali hydroxides, which might necessitate longer reaction times or the use of a suspension of the hydroxide in the reaction medium.

The table below summarizes the reactants for the synthesis of various pentafluoropropionate salts via neutralization.

Target SaltAcid ReactantBase Reactant
Lithium PentafluoropropionatePentafluoropropionic AcidLithium Hydroxide
Sodium PentafluoropropionatePentafluoropropionic AcidSodium Hydroxide
This compoundPentafluoropropionic AcidPotassium Hydroxide
Cesium PentafluoropropionatePentafluoropropionic AcidCesium Hydroxide
Magnesium PentafluoropropionatePentafluoropropionic AcidMagnesium Hydroxide
Calcium PentafluoropropionatePentafluoropropionic AcidCalcium Hydroxide
Barium PentafluoropropionatePentafluoropropionic AcidBarium Hydroxide

Parametric Optimization of Acid-Base Neutralization Reactions for Yield Enhancement

To maximize the yield and purity of the resulting pentafluoropropionate salts, several reaction parameters can be optimized. These include:

Stoichiometry: Precise control of the molar ratio of pentafluoropropionic acid to the metal hydroxide is crucial. An excess of either reactant can lead to impurities in the final product. Titration methods can be employed to determine the exact equivalence point.

Solvent: The choice of solvent can influence the reaction rate and the ease of product isolation. Water is a common and environmentally benign solvent. However, for salts that are highly soluble in water, the use of alcohols like methanol (B129727) or ethanol (B145695) can facilitate precipitation and isolation.

Temperature: While these reactions are typically performed at room temperature, controlling the temperature can be important, especially on a larger scale, to prevent side reactions or decomposition of the product. Cooling the reaction mixture during the addition of the base is a common practice.

pH Control: Monitoring and controlling the pH of the reaction mixture ensures the complete neutralization of the acid. The final pH should be close to neutral (pH 7) to indicate the completion of the reaction. google.com

Purification: The primary method for purification is recrystallization. The crude salt is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified salt crystallizes out, leaving impurities in the solution. The choice of recrystallization solvent is critical and depends on the solubility characteristics of the specific salt.

Optimizing these parameters allows for the synthesis of high-purity pentafluoropropionate salts with high yields, often exceeding 95%.

Organometallic-Mediated Synthetic Routes

Preparation via Reaction of Potassium Trimethylsilanolate with Ethyl Pentafluoropropionate

A notable organometallic route for the synthesis of this compound involves the reaction of ethyl pentafluoropropionate (C₂F₅COOCH₂CH₃) with potassium trimethylsilanolate (KOSi(CH₃)₃). Potassium trimethylsilanolate is a strong nucleophile and a base that can effectively cleave the ester bond.

C₂F₅COOCH₂CH₃ + KOSi(CH₃)₃ → C₂F₅COOK + (CH₃)₃SiOCH₂CH₃

This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) under anhydrous conditions. The potassium trimethylsilanolate attacks the carbonyl carbon of the ester, leading to the cleavage of the ethyl group and the formation of this compound.

Mechanistic Considerations and Yield Analysis of Silanolate-Based Synthesis

The mechanism of ester cleavage by potassium trimethylsilanolate is believed to proceed through a nucleophilic acyl substitution pathway. The highly nucleophilic trimethylsilanolate anion attacks the electrophilic carbonyl carbon of the ethyl pentafluoropropionate. This forms a tetrahedral intermediate which then collapses, leading to the departure of the ethoxide group. The ethoxide is subsequently silylated by another molecule of the silanolate or a silyl (B83357) ether intermediate, yielding ethoxytrimethylsilane (B156612) and the this compound salt.

The yield of this reaction is generally high, often comparable to or slightly lower than the neutralization method. However, the use of an organometallic reagent requires stricter control of reaction conditions, particularly the exclusion of moisture, as potassium trimethylsilanolate is sensitive to hydrolysis. The purity of the starting materials and the careful control of stoichiometry are also critical for achieving high yields and minimizing the formation of byproducts.

The table below provides a summary of the reactants and typical reaction conditions for this synthetic route.

Reactant 1Reactant 2SolventTypical Conditions
Ethyl PentafluoropropionatePotassium TrimethylsilanolateTHFAnhydrous, Room Temp.

Advanced Chemical Transformations and Reaction Pathways Involving Potassium Pentafluoropropionate

Pyrolytic Decarboxylation Reactions

The pyrolysis of potassium pentafluoropropionate is a significant method for the production of key fluorinated building blocks. This process involves the thermal decomposition of the salt, leading to the cleavage of the carbon-carbon bond and the elimination of carbon dioxide.

A well-established application of this compound is its pyrolytic conversion to Tetrafluoroethylene (B6358150) (TFE), a critical monomer for the production of fluoropolymers. The reaction is effectively carried out by heating the salt under a dynamic vacuum. researchgate.netx-mol.com This method provides a viable route for generating TFE on a laboratory scale, offering an alternative to the industrial-scale pyrolysis of chlorodifluoromethane. researchgate.netx-mol.com The fundamental reaction proceeds through the thermal decomposition of the pentafluoropropionate anion, which breaks down to yield the desired TFE molecule.

CF₃CF₂COOK → CF₂=CF₂ + CO₂ + KF

The efficiency of TFE generation is notably influenced by the reaction conditions and the preparation method of the initial this compound salt. Research has demonstrated that the synthetic route used to create the salt directly impacts the final yield of TFE. researchgate.netx-mol.com For instance, this compound prepared via the neutralization of pentafluoropropionic acid with potassium hydroxide (B78521) typically results in TFE yields greater than 98%. researchgate.netx-mol.com In contrast, when the salt is prepared from the reaction of ethyl pentafluoropropionate and potassium trimethylsilanolate, the TFE yield is approximately 80%. researchgate.netx-mol.com

General principles of pyrolysis suggest that parameters such as temperature, heating rate, and sweep gas flow rate are significant factors in determining product yields by influencing the potential for secondary reactions or cracking of the desired product. researchgate.net

Table 1: Influence of Precursor Synthesis Method on TFE Yield

Preparation Method for this compound Typical TFE Yield
Acid-base neutralization >98% researchgate.netx-mol.com
Silanolate reaction with ethyl pentafluoropropionate ca. 80% researchgate.netx-mol.com

Following the pyrolytic decarboxylation, a solid, non-volatile residue remains. This residue consists of the metal fluoride (B91410), which in this case is potassium fluoride (KF). The formation of this stable inorganic salt is the thermodynamic driving force for the reaction. The decomposition products, including the solid residues, have been characterized using a variety of analytical techniques. researchgate.netx-mol.com Methods such as X-ray diffraction (XRD) are suitable for identifying the crystalline structure of the resulting potassium fluoride. researchgate.net The analysis of such residues is crucial for confirming the reaction mechanism and ensuring the completeness of the pyrolysis. researchgate.net

Perfluoroalkylation Reactions in Organic Synthesis

This compound and its derivatives are effective reagents for introducing the pentafluoroethyl (C₂F₅) group into organic molecules. This is a highly sought-after transformation in medicinal and materials chemistry due to the unique properties conferred by the C₂F₅ moiety.

A significant application in organic synthesis is the copper(I)-catalyzed decarboxylative cross-coupling of this compound with aryl halides. While direct use of the potassium salt is part of a broader class of reactions, related precursors like ethyl pentafluoropropionate are used to generate pentafluoroethyl copper (CuC₂F₅) reagents. nih.gov This CuC₂F₅ species is then capable of reacting with aryl bromides and arylboronic acids to form pentafluoroethylated aromatic compounds in good to excellent yields. nih.gov This methodology represents an economically viable route for pentafluoroethylation, as the starting materials are low-cost and the process is operationally simple. nih.gov The reaction provides a powerful tool for forging carbon-carbon bonds between an aromatic ring and a perfluoroalkyl group, a challenging transformation that is facilitated by the use of a copper catalyst. nih.govcapes.gov.br This approach has been successfully applied to a variety of aryl and heteroaryl bromides. acs.org

Table 2: Examples of Copper-Mediated Pentafluoroethylation

Reactant 1 Reactant 2 Catalyst System Product Type
Arylboronic Acids Pentafluoroethyl Copper (from ethyl pentafluoropropionate) Copper Pentafluoroethylated Aromatics nih.gov
Aryl Bromides Pentafluoroethyl Copper (from ethyl pentafluoropropionate) Copper Pentafluoroethylated Aromatics nih.gov
Aryl Iodides Potassium Polyfluorobenzoates Copper(I) Polyfluorobiaryls nih.govcapes.gov.br

Copper(I)-Catalyzed Decarboxylative Pentafluoroethylation of Aryl Halides

Reactivity with Substituted Aryl Bromides and Iodides

The reactivity of this compound in cross-coupling reactions is significantly influenced by the nature of the aryl halide. Generally, aryl iodides are more reactive than aryl bromides. wiley-vch.de This trend is consistent with the relative bond dissociation energies of the carbon-halogen bonds (C-I < C-Br), making the oxidative addition of the aryl iodide to the metal catalyst more facile.

In copper-mediated reactions, the electronic properties of the substituents on the aryl halide also play a crucial role. Studies on the pentafluoroethylation of substituted aryl iodides and bromides have shown that electron-withdrawing groups on the aromatic ring can enhance the reaction rate. nih.gov For instance, a positive correlation has been observed between the reaction rate constants and the Hammett parameter (σp), indicating that electron-poor aryl halides react faster. nih.gov This is attributed to the stabilization of the developing negative charge on the aryl ring during the key steps of the catalytic cycle.

Conversely, electron-rich aryl halides tend to react more slowly. nih.gov The nature of the products can also be influenced by the choice of the aryl halide. For example, in Suzuki-Miyaura type couplings, while aryl iodides often give higher yields of the desired styrylboronates, heteroaromatic halides may require the addition of silver(I) salts to achieve reactivity. researchgate.net

Influence of Solvent Systems (e.g., DMF/Toluene) and Additives on Reaction Efficiency

The choice of solvent is a critical parameter that can significantly impact the efficiency of reactions involving this compound. High-boiling point, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed due to their ability to dissolve the reagents and facilitate the reaction at elevated temperatures. biotage.com

In copper-mediated pentafluoroethylation of aryl halides, a mixture of DMF and a non-polar solvent like toluene (B28343) can be advantageous. DMF serves to solubilize the potassium salt and the copper catalyst, while toluene can help to control the reaction temperature and, in some cases, improve product yields by influencing the solubility of intermediates and byproducts. The ratio of the solvents can be optimized to maximize the reaction efficiency.

Additives can also play a pivotal role. For instance, in palladium-catalyzed cross-coupling reactions, the addition of a base is often necessary. Cesium carbonate (Cs2CO3) has been shown to be an effective base in Suzuki-Miyaura couplings involving potassium organotrifluoroborates. nih.govnih.gov The presence of water in the solvent system, as in a THF/H2O mixture, can also be beneficial in these reactions. nih.govnih.gov

Role of Copper(I) Iodide and Silver Salts in Catalysis

Copper(I) iodide (CuI) is a commonly used catalyst or co-catalyst in cross-coupling reactions involving this compound. In decarboxylative cross-coupling reactions, CuI can facilitate the formation of a copper-pentafluorobenzoate intermediate, which then undergoes decarboxylation and subsequent coupling with an aryl halide. researchgate.net The presence of a suitable ligand, such as phenanthroline, can enhance the efficiency of the copper catalyst. researchgate.net

Silver salts, such as silver(I) oxide, are sometimes used as stoichiometric oxidants or additives in these reactions. researchgate.net In certain palladium-catalyzed cross-coupling reactions, particularly with less reactive heteroaromatic halides, the addition of silver(I) salts has been found to be essential for achieving the desired transformation. researchgate.net The silver salt can act as a halide scavenger, facilitating the transmetalation step in the catalytic cycle.

Nucleophilic Pentafluoroethylation Strategies

Alkoxide-Induced Perfluoroalkyl Transfer to Imines and Carbonyls

An alternative strategy for nucleophilic pentafluoroethylation involves the in-situ generation of a pentafluoroethyl anion from a suitable precursor, which can then react with electrophiles like imines and carbonyl compounds. While this compound itself is not directly used in this specific alkoxide-induced method, the underlying principle is relevant to the broader context of pentafluoroethylation.

A notable example is the use of pentafluoroethyl phenyl sulfone (PhSO2CF2CF3) as a pentafluoroethyl-transfer agent. acs.orgorganic-chemistry.orgnih.gov In this method, a strong base, such as potassium tert-butoxide (t-BuOK), is used to induce the transfer of the pentafluoroethyl group to imines and carbonyls. organic-chemistry.org This process leads to the formation of pentafluoroethylated amines and alcohols, respectively. The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (B95107) (THF) to achieve high yields. organic-chemistry.org

Utility of Pentafluoroethyl Phenyl Sulfone as a Perfluoroalkyl-Transfer Motif

Pentafluoroethyl phenyl sulfone has proven to be an effective and versatile reagent for nucleophilic pentafluoroethylation. acs.orgorganic-chemistry.orgnih.gov This reagent allows for the efficient transfer of the pentafluoroethyl group to a wide range of substrates, including aldehydes, ketones, and imines. organic-chemistry.org The reaction proceeds through the alkoxide-induced in-situ generation of the pentafluoroethyl anion. organic-chemistry.org

High yields, in some cases up to 99%, have been achieved for the pentafluoroethylation of various carbonyls and imines. organic-chemistry.org Furthermore, this method has demonstrated high diastereoselectivity in the perfluoroalkylation of homochiral sulfinimines, leading to the formation of enantiomerically enriched perfluoroalkyl sulfinamides. acs.orgnih.gov The use of pentafluoroethyl phenyl sulfone offers a practical and stereoselective route to valuable fluorinated organic compounds. organic-chemistry.org

Cross-Coupling Methodologies

This compound is a key precursor for generating pentafluoroethylating agents used in various cross-coupling reactions. The fundamental principle of these reactions is the formation of a new carbon-carbon bond between the pentafluoroethyl group and an organic electrophile, typically an aryl or vinyl halide or triflate, mediated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for this purpose. wiley-vch.denih.gov In the context of pentafluoroethylation, a common approach involves the in-situ generation of a pentafluoroethylcopper(I) species from this compound, which then participates in the cross-coupling cycle.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The aryl or vinyl halide (Ar-X) adds to the low-valent palladium(0) catalyst to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The pentafluoroethyl group is transferred from a copper reagent (generated from this compound) to the palladium(II) center, displacing the halide and forming a new intermediate (Ar-Pd-C2F5).

Reductive Elimination: The desired pentafluoroethylated product (Ar-C2F5) is eliminated from the palladium center, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and scope of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent system. For instance, the use of specific phosphine (B1218219) ligands can significantly improve the yield and selectivity of the reaction.

Potential Role in Facilitating Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Products

The involvement of this compound in palladium-catalyzed cross-coupling reactions is primarily linked to its potential as a source of pentafluoroethyl groups or as a precursor that influences the catalytic cycle. While not a direct coupling partner in the traditional sense, its derivatives or in situ generated species can participate in these complex transformations.

One illustrative, though indirect, example involves the use of this compound with copper(I) iodide in hexamethylphosphoramide (B148902) (HMPA) to convert an aryl iodide to a pentafluoroethyl-substituted product. google.com Although this specific transformation is copper-mediated, it highlights the utility of this compound as a reagent for introducing the C2F5 group, a role that could conceptually be integrated into palladium-catalyzed processes.

The broader context of palladium catalysis shows that fluorinated compounds are crucial for synthesizing valuable fluorinated molecules. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling of perfluoroorganic compounds, such as tetrafluoroethylene (TFE), with organometallic reagents has been developed. mdpi.commdpi.com this compound is a known precursor for generating TFE through pyrolysis, which can then participate in palladium-catalyzed reactions. fluoromart.comresearchgate.netresearchgate.net

Furthermore, the study of decarbonylative fluoroalkylation at palladium(II) centers offers mechanistic insights. nih.gov In these reactions, fluoroalkyl carboxylic acid derivatives can undergo oxidative addition to a palladium(0) complex, followed by decarbonylation to form a palladium(II)-fluoroalkyl intermediate. This intermediate can then react with a nucleophile in a cross-coupling cycle. nih.gov By analogy, a derivative of pentafluoropropionic acid could potentially engage in a similar pathway.

Research into palladium-catalyzed C–H fluorination of carboxylic acids further underscores the interplay between palladium, carboxylate groups, and fluorine sources, providing versatile strategies for synthesizing fluorinated molecules. acs.org The efficiency of many palladium-catalyzed reactions is often dependent on the nature of carboxylate ligands or additives, which can influence the formation of carbon-carbon bonds. researchgate.net

While a direct, optimized protocol for using this compound as a facilitator in palladium-catalyzed cross-coupling is not yet established in the literature, the foundational research in related areas suggests its potential. The data from analogous systems provides a basis for future exploration. For example, the optimization of a palladium-catalyzed Suzuki-Miyaura coupling of pentafluorophenyl esters involved screening various palladium sources, ligands, and bases to achieve high efficiency, a process that would be necessary to develop a method involving this compound. nih.gov

The following table summarizes conditions from a related palladium-catalyzed cross-coupling reaction, illustrating the types of parameters that would need to be optimized for a reaction involving a pentafluoropropionate-derived species.

Table 1: Optimization of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Pentafluorophenyl Ester

This table is illustrative and based on a related reaction, as direct data for this compound is not available.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Yield (%)
1 Pd₂(dba)₃ (3.0) PCy₃HBF₄ (12) K₃PO₄ (4.5) 75
2 Pd₂(dba)₃ (3.0) PCy₃HBF₄ (12) Cs₂CO₃ (4.5) 81
3 Pd₂(dba)₃ (3.0) PCy₃HBF₄ (12) K₂CO₃ (4.5) 88
4 Pd₂(dba)₃ (3.0) PCy₃HBF₄ (12) Na₂CO₃ (4.5) 95
5 Pd(OAc)₂ (6.0) PCy₃HBF₄ (12) Na₂CO₃ (4.5) 85
6 [Pd(allyl)Cl]₂ (3.0) PCy₃HBF₄ (12) Na₂CO₃ (4.5) 92

Data adapted from a study on pentafluorophenyl esters. nih.gov

Mechanistic Elucidation and Theoretical Probes of Potassium Pentafluoropropionate Reactivity

Investigation of Pyrolysis Reaction Mechanisms

While specific studies detailing the pyrolysis of potassium pentafluoropropionate are not extensively available in the provided search results, the thermal decomposition of related fluorinated carboxylates can provide insight into potential mechanisms. Generally, the pyrolysis of metal carboxylates can proceed through various pathways, including decarboxylation to form organometallic intermediates or direct fragmentation. In the case of this compound, thermal decomposition would likely involve the loss of carbon dioxide to generate a pentafluoropropyl anion or a related organopotassium species. The stability and subsequent reactivity of this intermediate would dictate the final products. Further dedicated experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and intermediates involved in the pyrolysis of this compound.

Understanding Copper-Mediated Fluoroalkylation Mechanisms

Copper-mediated reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-fluorine and carbon-carbon bonds. nih.gov this compound can serve as a source of the pentafluoropropyl group in these transformations.

Role of Carbon-Carbon Bond Cleavage in Fluoroalkyl Anion Generation

A key step in the utilization of this compound for fluoroalkylation is the generation of a reactive fluoroalkyl species. This often proceeds through decarboxylation, which involves the cleavage of a carbon-carbon bond. In the presence of a copper catalyst, the carboxylate group can coordinate to the copper center, facilitating the extrusion of carbon dioxide and the formation of a pentafluoropropyl anion or a transient fluoroalkylcopper species. This decarboxylation is a critical initiation step that provides the necessary fluoroalkyl moiety for subsequent cross-coupling reactions. The efficiency of this C-C bond cleavage can be influenced by factors such as the solvent, temperature, and the nature of the copper catalyst and its ligands.

Formation and Reactivity of Fluoroalkylcopper Intermediates

Following the generation of the fluoroalkyl anion, it can react with a copper(I) or copper(II) salt to form a fluoroalkylcopper intermediate. These intermediates are central to the fluoroalkylation process. For instance, in copper-catalyzed fluorination reactions using potassium fluoride (B91410), a [IPrCuF] species has been suggested as the active fluorinating agent, highlighting the role of copper complexes in activating the fluoride source. nih.gov Similarly, in the context of fluoroalkylation with this compound, a pentafluoropropylcopper species, such as [L_nCu-CF_2CF_3], would be the key intermediate.

Studies on Fluoride Abstraction and Carbon-Fluorine Bond Formation via Reductive Elimination

The formation of a carbon-fluorine (C-F) bond via reductive elimination from a metal center is a fundamentally important but challenging transformation in organometallic chemistry. pku.edu.cnnih.gov While direct studies on this compound in this context are limited, the principles can be understood from broader research on C-F bond formation.

Reductive elimination to form a C-F bond from a metal complex, such as a palladium(II) or palladium(IV) fluoride complex, is a key step in many catalytic fluorination reactions. pku.edu.cnnih.gov This process involves the formal reduction of the metal center and the simultaneous formation of the C-F bond. The success of this step is often hindered by the high energy barrier associated with bringing together the organic ligand and the fluoride on the metal center. pku.edu.cn

Applications in Advanced Materials Science and Fluoropolymer Research

Potassium pentafluoropropionate has emerged as a significant enabler of academic and industrial research in fluoropolymers, primarily due to its role as a reliable source of high-purity tetrafluoroethylene (B6358150). This has facilitated detailed studies into polymerization kinetics, the synthesis of novel ionomers, and the development of advanced resins.

Large-Scale Preparation of Tetrafluoroethylene (TFE) for Academic Research

The inherent dangers and limited commercial availability of tetrafluoroethylene have historically hindered its use in academic research. fluoromart.com To circumvent these challenges, a method for the large-scale preparation of TFE through the pyrolysis of pentafluoropropionate salts, including this compound, has been developed and optimized. fluoromart.com This process involves the thermal decomposition of the salt under a dynamic vacuum.

Two primary methods for synthesizing the this compound precursor have been explored: an acid-base neutralization reaction and a silanolate method. The synthesis route has a notable impact on the final yield of TFE.

Preparation Method for this compoundTypical Yield of TFE
Acid-base neutralization>98%
Silanolate method from ethyl pentafluoropropionate~80%

This table showcases the high efficiency of TFE generation from this compound, particularly when synthesized via the acid-base neutralization method.

The resulting TFE can be generated on a 100-gram scale or larger, providing academic laboratories with safe and adequate quantities for comprehensive research. fluoromart.com The decomposition process and the resulting products have been extensively characterized using a suite of analytical techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. fluoromart.com

Copolymerization Kinetics of TFE with Functionalized Vinyl Ethers and Other Monomers

While direct studies explicitly detailing the use of TFE generated from this compound in copolymerization kinetic studies with functionalized vinyl ethers are not extensively documented in the provided search results, the availability of a safe and scalable TFE source is a critical prerequisite for such research. The generation of TFE in academic settings, as described in the preceding section, logically enables detailed investigations into its copolymerization behavior. core.ac.uk

Research into the copolymerization of TFE with various vinyl ethers is an active area of study, leading to the development of alternating copolymers with a range of functional properties. These studies are essential for understanding monomer reactivity ratios and designing polymers with tailored characteristics. The ability to produce TFE on-demand from this compound provides a significant advantage for conducting these kinetic investigations safely and efficiently within a laboratory setting.

Synthesis of Sulfonamide Ionomers

The synthesis of sulfonamide ionomers often involves the use of tetrafluoroethylene as a key monomer. While the direct use of TFE derived from this compound in the synthesis of these specific ionomers is not explicitly detailed in the available literature, the principles of fluoropolymer synthesis suggest that TFE from this source would be a suitable precursor. The development of new perfluoroalkoxy (PFA) resins containing novel functional groups is an area of active research, and the on-site generation of TFE is a critical component of these efforts. core.ac.uk

Development of Perfluoroalkoxy (PFA) Resins with Enhanced Properties

The development of new perfluoroalkoxy (PFA) resins with potentially enhanced mechanical strength and wearability has been a significant area of research. core.ac.uk This research has been facilitated by the ability to safely prepare and use TFE on a kilogram scale, a capability enabled by technologies that can include the pyrolysis of precursors like this compound. core.ac.uk A key objective in this area is the synthesis of novel co- and terpolymers of TFE with various perfluorinated vinyl ethers. core.ac.uk By having a reliable, in-house source of TFE, researchers can explore the incorporation of new monomers and functional groups to create PFA resins with tailored properties.

Contributions to Fluorine-Containing Materials Design

Beyond its role as a TFE precursor, this compound also contributes to a more fundamental understanding of the interactions within fluorine-containing materials, which is crucial for the rational design of new materials with desired properties.

Understanding Interactions in Potassium Tetrahydrogen Pentafluoride (KF·4HF) Crystal Structures

This compound plays a role in advancing the understanding of complex fluorine-containing crystal structures, specifically potassium tetrahydrogen pentafluoride (KF·4HF). fluoromart.com Research into the crystal structure of KF·4HF, which is prepared by reacting anhydrous hydrofluoric acid with potassium fluoride (B91410), provides valuable insights into the nature of interactions between fluorine atoms and potassium ions. fluoromart.com This fundamental knowledge is critical for the design and synthesis of new fluorine-containing materials with specific structural and functional properties. The study of simpler, related compounds like this compound can provide a basis for understanding the more complex interactions in poly-hydrogen fluoride systems.

Role as Thermolysis Precursors for Metal Fluoride Thin Films and Nanocrystals (e.g., NaLnF₄)

This compound is a compound of interest in the synthesis of advanced inorganic materials, particularly as a precursor in the thermal decomposition (thermolysis) synthesis of metal fluoride thin films and nanocrystals. This method is valued for its potential to yield high-purity, crystalline materials at controlled temperatures. The thermolysis of metal perfluorinated carboxylates, including pentafluoropropionates, is a known route to the formation of metal fluorides. researchgate.net This approach is particularly relevant for producing complex fluoride materials such as sodium lanthanide tetrafluoride (NaLnF₄) films and nanocrystals. researchgate.net

The fundamental principle of this application lies in the thermal decomposition of the potassium salt, which can act as a fluorine source. In a typical process, this compound, often in combination with other metal precursors, is heated to a specific temperature at which it decomposes. This decomposition releases reactive fluorine-containing species that can then react with other metal ions present in the reaction mixture to form the desired metal fluoride nanocrystals or thin films.

Research has indicated that the thermolysis of metal pentafluoropropionates can be a viable method for creating NaLnF₄ materials. researchgate.net These materials are of significant interest due to their unique optical properties, including upconversion and downconversion luminescence, which makes them suitable for applications in bio-imaging, sensors, and photovoltaics. The use of single-source precursors, which incorporate both the sodium and lanthanide elements within the same molecule, often with pentafluoropropionate ligands, is an area of active development for the chemical solution deposition of NaLnF₄ thin films. researchgate.net In such systems, the thermal decomposition of the precursor occurs in a single stage to form the desired NaLnF₄ phase. researchgate.net

The general reaction scheme for the thermolysis of a mixture of precursors to form NaLnF₄ can be conceptualized as follows:

Na(C₂F₅COO) + Ln(C₂F₅COO)₃ → NaLnF₄ + Volatile byproducts

The table below summarizes the key parameters and findings related to the use of pentafluoropropionate precursors in the synthesis of fluoride nanomaterials.

ParameterDescriptionTypical Values/Observations
Precursor System The combination of chemicals used for the thermolysis.Mixed sodium and lanthanide pentafluoropropionates; Single-source NaLn(pfp)₄ complexes. researchgate.net
Decomposition Temperature The temperature at which the precursor decomposes to form the fluoride material.For single-source NaLn(pfp)₄, decomposition to NaLnF₄ occurs in a single stage at approximately 280 °C. researchgate.net
Product Phase The crystalline structure of the resulting metal fluoride.For NaLnF₄, the hexagonal (β) phase is often targeted for its excellent luminescent properties.
Product Morphology The physical form of the synthesized material.Nanocrystals or thin films, depending on the synthesis method (e.g., colloidal synthesis vs. chemical solution deposition). researchgate.net

Detailed research findings have highlighted the advantages of using such fluorinated precursors. The decomposition process can be cleaner than other methods, and the volatile byproducts are readily removed. The properties of the final nanocrystals or thin films, such as their size, shape, and crystallinity, can be influenced by reaction parameters like the temperature, heating rate, and the specific precursors used. For instance, the use of mixed-ligand complexes has been explored to modify the solubility and reactivity of the precursors. researchgate.net

Advanced Spectroscopic and Diffraction Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of fluorinated organic compounds. For potassium pentafluoropropionate, NMR provides unambiguous information about the carbon backbone and the distinct fluorine environments.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Characterization of Pentafluoropropionate Salts and Derivatives

A full NMR characterization provides a complete picture of the molecule's atomic connectivity.

¹H NMR: As this compound (C₃F₅KO₂) contains no hydrogen atoms, a ¹H NMR spectrum is not applicable for direct characterization of the compound itself. It is, however, useful for identifying the purity of the sample and detecting any hydrogen-containing impurities or residual solvents like water.

¹³C NMR: The ¹³C NMR spectrum of the pentafluoropropionate anion reveals three distinct carbon signals corresponding to the carboxylate carbon (COO⁻), the difluoromethylene carbon (-CF₂-), and the trifluoromethyl carbon (-CF₃). The high electronegativity of the attached fluorine atoms significantly influences the chemical shifts of the C₂ and C₃ carbons, causing them to appear at lower field (higher ppm) than their non-fluorinated analogs. The coupling between carbon and fluorine atoms (J-coupling) further splits these signals into complex multiplets, providing additional structural confirmation.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for analyzing this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The spectrum displays two distinct signals corresponding to the two different fluorine environments: the -CF₃ group and the -CF₂- group. These signals appear as a triplet and a quartet, respectively, due to the three-bond coupling (³JFF) between the two groups of fluorine atoms. The chemical shifts are highly sensitive to the electronic environment. nih.gov Based on typical ranges for fluoroalkanes, the -CF₃ signal is expected around -80 to -85 ppm, while the -CF₂- signal adjacent to the carbonyl group appears further downfield. ucsb.educolorado.edu

Table 1: Typical NMR Spectroscopic Data for the Pentafluoropropionate Anion (CF₃CF₂COO⁻) Note: Specific experimental values from primary literature were not available in public databases. The data below represents expected patterns and typical chemical shift ranges.

NucleusGroupExpected Chemical Shift (δ)Expected Multiplicity
¹³CC OO⁻~160-165 ppmTriplet (due to ²JCF with -CF₂-)
¹³C-C F₂-~115-120 ppmTriplet of Quartets (tq)
¹³C-C F₃~110-115 ppmQuartet of Triplets (qt)
¹⁹F-CF ₂-Downfield of -CF₃Quartet (q)
¹⁹F-CF~ -80 to -85 ppm (vs CFCl₃)Triplet (t)

Low-Temperature NMR Experiments for Mechanistic Insights

Low-temperature NMR experiments are a valuable technique for studying reaction mechanisms and dynamic processes, such as fluxionality in molecules or the stabilization of reactive intermediates. In the context of fluorine-containing compounds, variable-temperature (VT) NMR can be used to probe intramolecular motion. For instance, studies on other potassium fluoride (B91410) complexes like potassium heptafluoroniobate(V) have used VT ¹⁹F MAS NMR to demonstrate that intramolecular fluorine motion becomes significant at temperatures above -100 °C. researchgate.net For this compound, low-temperature NMR could be employed to study the kinetics of its thermal decomposition, potentially allowing for the observation of transient species that would be too short-lived to detect at higher temperatures.

Correlation of Experimental NMR Spin-Spin Coupling Constants with Density Functional Theory Calculations

In modern chemical research, experimental NMR data is often complemented by computational methods like Density Functional Theory (DFT). DFT calculations can predict NMR parameters, including chemical shifts and spin-spin coupling constants (J-values), with increasing accuracy. By comparing the experimentally measured coupling constants (e.g., ³JFF) in this compound with values calculated using DFT, researchers can validate the proposed structure and gain deeper insight into the electronic factors that govern these interactions. This correlation provides a powerful link between the observed spectroscopic properties and the underlying quantum mechanical nature of the molecule.

Mass Spectrometry (MS) for Compositional Analysis

Mass spectrometry is a crucial technique for confirming the elemental composition and molecular weight of a compound. For an ionic salt like this compound, electrospray ionization (ESI) is a common technique used. In negative ion mode, ESI-MS would detect the pentafluoropropionate anion (CF₃CF₂COO⁻). High-resolution mass spectrometry (HRMS) can determine the ion's mass with very high precision, allowing for the unambiguous confirmation of its elemental formula. The theoretical exact mass of the pentafluoropropionate anion [C₃F₅O₂]⁻ is 162.9832 u, a value that can be precisely verified with HRMS to confirm the compound's identity. The molecular weight of the full salt is approximately 202.12 g/mol . nih.gov

Fourier Transform-Infrared (FTIR) Spectrophotometry for Functional Group Analysis

Fourier Transform-Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by characteristic vibrations of the carboxylate and carbon-fluorine bonds. While a specific spectrum for the compound is reported in the literature, the key expected absorption bands can be predicted. acs.orgresearchgate.net

Table 2: Expected FTIR Absorption Bands for this compound Note: Specific experimental values from primary literature were not available in public databases. The data below represents expected absorption regions.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1650 - 1700Asymmetric Stretching (νas)Carboxylate (COO⁻)
~1400 - 1450Symmetric Stretching (νs)Carboxylate (COO⁻)
~1100 - 1350Stretching (ν)Carbon-Fluorine (C-F)

The most prominent features would be a strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻) and intense bands in the fingerprint region (below 1400 cm⁻¹) associated with the C-F stretching vibrations of the -CF₂- and -CF₃ groups. The presence and position of these bands provide clear evidence for the key structural components of the salt.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

While powder X-ray diffraction (XRD) can be used to identify the crystalline phases of a bulk sample, single-crystal X-ray crystallography provides the ultimate structural elucidation, revealing the precise three-dimensional arrangement of atoms and ions in the crystal lattice. Research has confirmed that the single-crystal X-ray structure of this compound has been determined, providing definitive proof of its ionic nature and solid-state conformation.

This analysis yields critical data, including:

Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the covalent bonds within the pentafluoropropionate anion and the coordination environment around the potassium cation.

This information is crucial for understanding the intermolecular interactions, such as the ionic bonding between the potassium cation (K⁺) and the oxygen atoms of the carboxylate group, as well as other non-covalent interactions that dictate the crystal packing. While the structure has been solved, the specific crystallographic data was not available in open-access databases at the time of this writing. osti.govmanchester.ac.uk

Determination of Crystal Structures of Pentafluoropropionate Salts and their Decomposition Products

X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound was not detailed in the surveyed literature, extensive analysis has been performed on its parent acid, perfluoropropionic acid (CF₃CF₂C(O)OH). These studies reveal that the acid crystallizes in the P2₁/c space group, forming dimers where the monomers adopt a gauche–syn conformation nih.gov. This provides foundational insight into the probable intermolecular interactions within its salts.

The thermal decomposition of pentafluoropropionate salts, including the potassium salt, has been investigated to identify the resulting products. The primary product from pyrolysis under a dynamic vacuum is tetrafluoroethylene (B6358150) (CF₂=CF₂) nih.gov. Depending on the atmosphere, other decomposition products can be formed. In a nitrogen atmosphere at temperatures between 200 and 780 °C, identified products include pentafluoroethane (B1204445) (CF₃CF₂H) and pentafluoropropionyl fluoride (CF₃C(O)F) nih.gov. When decomposition occurs in an oxygen atmosphere below 400 °C, the main product is carbonyl fluoride (OCF₂), often accompanied by silicon tetrafluoride (SiF₄) if a quartz reactor is used nih.gov.

Table 1: Example Crystallographic Data for Perfluoropropionic Acid nih.gov

Parameter Value
Chemical Formula C₃HF₅O₂
Crystal System Monoclinic
Space Group P2₁/c
Conformation gauche–syn

Structural Studies of Alkali Metal Complexes Utilizing this compound

This compound can serve as a building block or ligand in the synthesis of more complex coordination compounds and alkali metal complexes. The structural chemistry of such complexes is heavily influenced by the properties of the constituent alkali metal ions. X-ray crystallography is the definitive method for elucidating the intricate three-dimensional architectures of these assemblies.

Studies on various alkali metal-mediated complexes demonstrate that the size of the alkali metal ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) plays a critical role in determining the final structure. nih.gov For instance, smaller ions might favor discrete molecular aggregates, whereas larger ions like potassium can promote the formation of extended structures such as one-dimensional chains or two-dimensional layers through bridging interactions. nih.gov In mixed-metal systems, the different ionic radii and coordination preferences of the alkali metals can lead to highly ordered and unique crystal structures where each metal occupies a specific site within the lattice. mdpi.com The investigation of these structures provides fundamental insights into the principles of self-assembly and the non-covalent interactions that govern crystal engineering. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the thermal stability, decomposition pathways, and energetic properties of this compound. These methods subject the material to a controlled temperature program and measure the resulting changes in its physical and chemical properties.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of materials. For this compound, a TGA scan would reveal the temperatures at which significant mass loss occurs due to decomposition and volatilization of products.

Based on studies of related potassium salts and perfluoroalkanoates, the decomposition is expected to occur in distinct stages. nih.govmdpi.com The main decomposition event for pentafluoropropionate salts begins at temperatures around 200°C, corresponding to the breakdown of the molecule and the release of gaseous products like tetrafluoroethylene nih.gov. The final residual mass at the end of the analysis would correspond to non-volatile inorganic byproducts, such as potassium fluoride or, if in the presence of air, potassium carbonate. nih.gov

Table 2: Representative TGA Decomposition Stages for a Generic Potassium Salt

Stage Temperature Range (°C) Mass Loss (%) Associated Process
1 50 - 150 ~5% Dehydration (if hydrate) nih.gov
2 200 - 400 ~60% Main exothermic decomposition nih.gov
3 > 400 ~10% Secondary decomposition

| Residue | > 600 | ~25% | Inorganic Residue (e.g., KF) |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions like melting and to quantify the energetics (enthalpy) of reactions like decomposition. mdpi.com

A DSC thermogram of this compound would be expected to show an endothermic peak, representing the energy absorbed during melting. researchgate.net At higher temperatures, one or more sharp exothermic peaks would appear, indicating the heat released during the decomposition process. nih.gov The onset temperature of the first exothermic event is a critical measure of the compound's thermal stability. nih.gov For pyrotechnic compositions containing potassium chlorate (B79027) and organic fuels, DSC reveals distinct exothermic reactions corresponding to the oxidation of the fuel. researchgate.net

Table 3: Expected Thermal Events in DSC Analysis of this compound

Event Temperature (°C) Type Interpretation
Melting ~200 - 230 Endothermic Phase transition from solid to liquid sigmaaldrich.com

Accelerating Rate Calorimetry (ARC) for Thermal Stability and Decomposition Kinetics

Accelerating Rate Calorimetry (ARC) is a specialized technique used to study the thermal stability and potential for runaway reactions of energetic materials under adiabatic conditions (i.e., no heat exchange with the surroundings). netzsch.comnetzsch.com It is a crucial tool for assessing chemical process safety by measuring the time, temperature, and pressure profiles of exothermic decomposition reactions. thermalhazardtechnology.com

In an ARC experiment, a sample of this compound would be heated in a stepwise manner until the onset of a self-heating reaction is detected. The instrument then switches to an adiabatic mode, precisely matching the temperature of the surroundings to the sample's temperature. netzsch.com The resulting data on the rate of temperature and pressure rise can be used to calculate critical kinetic parameters and assess the risk of thermal runaway in storage or processing. bohrium.com This technique is particularly valuable for understanding the thermal hazards associated with chemical compounds. netzsch.com

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDAX) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX or EDS) are powerful complementary techniques for characterizing the physical and chemical properties of a solid material at the micro-scale.

SEM uses a focused beam of electrons to generate images of a sample's surface, revealing information about its morphology, such as particle size, shape, and texture. This would allow for the visual inspection of crystalline this compound powder.

EDAX analysis is performed in conjunction with SEM to determine the elemental composition of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDAX detector measures the energy of these X-rays to identify the elements present and their relative abundance. For a pure sample of this compound (C₃F₅KO₂), the EDAX spectrum would be expected to show distinct peaks corresponding to carbon, oxygen, fluorine, and potassium, confirming the compound's elemental identity.

Table 4: Expected Elemental Composition of this compound (C₃F₅KO₂) from EDAX

Element Symbol Atomic Weight Expected Presence
Carbon C 12.01 Yes
Fluorine F 19.00 Yes
Oxygen O 16.00 Yes

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For potassium pentafluoropropionate, DFT calculations can elucidate various aspects of its chemical behavior.

Probing Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms of this compound are not widely available, research on analogous perfluorinated carboxylic acids (PFCAs) provides a strong framework for understanding its potential reactivity. A key reaction for carboxylates is decarboxylation, the removal of a carboxyl group.

Computational studies on the thermal degradation of PFCAs show that C-C bond cleavage is a favored initial reaction pathway. nsf.gov For the pentafluoropropionate anion (CF3CF2COO-), the bond between the α-carbon and the carboxyl-carbon (Cα-C(O)O-) and the bond between the α- and β-carbons (Cβ-Cα) are of particular interest. In related perfluorinated carboxylates, the bond dissociation energies (BDEs) for C-C bonds are generally lower in the acid form compared to the carboxylate form. acs.org For instance, in perfluoropentanoic acid, the C-C bond β to the carboxyl group has a BDE of approximately 74 ± 2 kcal/mol. acs.org

DFT calculations can map out the potential energy surface for reactions like decarboxylation, identifying the transition state structures and their corresponding energy barriers. For example, in the palladium-mediated decarboxylation of aryl carboxylic acids, DFT studies have shown that ligands can actively participate in the process. rsc.org A similar approach could be applied to understand the role of the potassium ion and solvent molecules in the decarboxylation of this compound.

Furthermore, studies on the photoredox-catalyzed decarboxylative fluorination of aliphatic carboxylic acids reveal that carboxyl radicals are key intermediates. nih.gov DFT could be employed to model the formation and subsequent reactions of the CF3CF2COO• radical, providing insights into potential synthetic applications.

Table 1: Calculated Bond Dissociation Energies (BDEs) for a Model Perfluorinated Carboxylic Acid (Perfluoropentanoic Acid)

BondBDE (kcal/mol) - Acid FormBDE (kcal/mol) - Carboxylate Form
Cα-C(O)OH81.1 - 82.981.6 - 91.9
Cβ-Cα73.3 - 87.9Not specified
C-F (β to COOH)~101Not specified

Data sourced from computational studies on linear perfluoroalkyl carboxylic acids. acs.org

Prediction and Interpretation of Spectroscopic Properties

DFT calculations are instrumental in predicting and interpreting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of spectral bands to specific molecular motions.

For the pentafluoropropionate anion, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group (COO-), as well as the various C-F and C-C stretching and bending modes of the perfluoroethyl chain. Studies on perfluoropropionic acid (the conjugate acid) have identified the gauche conformer as the most stable form in the gas phase. mdpi.comresearchgate.netresearchgate.net Experimental and computational studies have assigned the ν(C=O) and ν(O-H) vibrational modes for different conformers. mdpi.com

In the case of this compound, the strong ionic interaction between the K+ and COO- groups would significantly influence the vibrational frequencies of the carboxylate group compared to the free acid. DFT calculations can model this interaction and predict the resulting shifts in the vibrational spectrum. For instance, in studies of hexafluorosilicate (B96646) salts, the presence of cations and their hydrogen bonding interactions with anions lead to distinct features in the vibrational spectra. spectroscopyonline.com

Table 2: Key Vibrational Modes for Perfluoropropionic Acid and Expected Influence in this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹) for AcidExpected Shift in Potassium SaltRationale for Shift
O-H stretch~3574AbsentDeprotonation to form carboxylate
C=O stretch~1834Replaced by COO⁻ stretchesFormation of carboxylate anion
Asymmetric COO⁻ stretchN/A~1650-1710Characteristic of carboxylate salts
Symmetric COO⁻ stretchN/A~1400-1450Characteristic of carboxylate salts
C-F stretches~1100-1300Minor shiftsInfluence of ionic environment
δ(CF₂) / δ(CF₃) deformations~600-700Minor shiftsInfluence of ionic environment

Data for the acid form is based on studies of perfluoropropionic acid. mdpi.com Ranges for the salt are typical for carboxylates.

Investigation of Electronic Structures and Bonding in Fluorinated Systems

The electronic structure of this compound is heavily influenced by the highly electronegative fluorine atoms. DFT can be used to analyze the charge distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

The perfluoroethyl group (CF3CF2-) is a strong electron-withdrawing group. This effect significantly increases the acidity of the corresponding carboxylic acid compared to its non-fluorinated counterpart, propionic acid. epa.gov DFT calculations on a series of PFCAs have shown that increasing the chain length does not substantially alter the electronic character of the carboxylic acid head group. epa.gov

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step in DFT calculations, can provide a detailed picture of the bonding. It can quantify the charge on each atom, revealing the extent of the negative charge delocalization within the carboxylate group and the electron-withdrawing effect of the fluorinated chain. For the pentafluoropropionate anion, NBO analysis would likely show a significant positive charge on the carbon atoms of the perfluoroethyl group and a high negative charge on the fluorine and oxygen atoms. This charge distribution is critical for understanding its interactions with other molecules, including the potassium cation and solvent molecules.

Molecular Modeling and Simulations for Fluorinated Systems (e.g., ion transport in related ionomers)

While specific molecular dynamics (MD) simulations for this compound may not be readily available, extensive research on related fluorinated systems, particularly perfluorinated ionomers like Nafion™ and other perfluoroalkyl substances (PFAS), provides a robust framework for understanding its behavior in solution. These simulations model the movement and interactions of atoms and molecules over time, offering insights into macroscopic properties based on molecular-level behavior.

MD simulations of potassium perfluorooctanesulfonate (B1231939) in water have shown that the anions spontaneously migrate to the water/gas interface, with the hydrophobic fluorocarbon tails facing the gas phase and the hydrophilic head groups remaining in the water. researchgate.net A similar behavior would be expected for this compound, although the shorter perfluoroethyl chain would result in lower hydrophobicity. Within the bulk solution, these simulations also show the formation of micelles. researchgate.net

In the context of ion transport, MD simulations are crucial for understanding the behavior of ionomers used in fuel cells and other electrochemical devices. These ionomers often contain perfluorinated backbones with sulfonate or carboxylate side chains. Simulations have been used to study the hydrated morphology and the diffusion of ions like H+ and K+. bohrium.com For instance, simulations of potassium formate (B1220265) solutions with montmorillonite (B579905) clay show that the potassium ions are adsorbed onto the negatively charged surfaces of the clay particles. zjyywjy.com.cn

For a system containing this compound in water, MD simulations could be used to:

Determine the hydration structure: Analyze the arrangement of water molecules around the potassium cation and the pentafluoropropionate anion. The radial distribution function (RDF) would reveal the average distances between the ions and the oxygen and hydrogen atoms of water.

Investigate ion pairing: Quantify the extent to which K+ and CF3CF2COO- ions remain associated in solution versus existing as free ions.

Calculate transport properties: Determine the self-diffusion coefficients of the K+ and CF3CF2COO- ions, which are related to the ionic conductivity of the solution.

Simulate aggregation: Explore the potential for micelle formation or other forms of aggregation at different concentrations.

These simulations rely on accurate force fields, which define the potential energy of the system as a function of the atomic coordinates. For fluorinated systems, specialized force fields are often required to correctly model the non-bonded interactions, including the unique electronic properties of the C-F bond. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Fluorinated Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural features of molecules with their physicochemical properties. mdpi.com For fluorinated compounds, where experimental data can be scarce, QSPR offers a valuable tool for predicting properties like solubility, partitioning coefficients, and toxicity.

While a specific QSPR model for this compound is not available, numerous studies on other PFCAs and related fluorinated compounds have established robust methodologies. These models typically use a set of calculated molecular descriptors to predict a target property.

Key molecular descriptors used in QSPR models for fluorinated compounds include:

Topological descriptors: These describe the connectivity of the atoms in the molecule, such as the number of fluorine atoms or the molecular weight.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as its volume or surface area.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties, such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

For a series of perfluorinated carboxylic acids, QSPR models have been developed to predict properties like the octanol-water partition coefficient (log K_ow) and the organic carbon-normalized sorption coefficient (log K_oc). mdpi.comresearchgate.net These studies often show that the number of fluorinated carbons is a key descriptor, with properties changing systematically with chain length. mdpi.com For example, the toxicity of PFCAs to certain organisms has been shown to increase with chain length up to a certain point. researchgate.net

A QSPR study on this compound and its fluorinated analogues could be developed to predict a range of properties. This would involve:

Defining a training set of related molecules with known experimental data for the property of interest.

Calculating a wide range of molecular descriptors for each molecule in the training set.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the descriptors to the property.

Validating the model using an external test set of molecules not included in the training set.

Such a model could then be used to predict the properties of this compound and other new or untested fluorinated compounds, providing valuable information for environmental risk assessment and materials science applications.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Perfluoroalkylation

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl group from potassium pentafluoropropionate, into organic molecules can dramatically alter their physical, chemical, and biological properties. A major area of future research will be the development of novel catalytic systems to facilitate this transformation more efficiently and selectively. While copper-based catalysts have been used, the exploration of other transition metals like palladium, nickel, and iron could lead to new catalytic cycles with improved functional group tolerance and milder reaction conditions.

Furthermore, the design of sophisticated ligands for these metal catalysts will be crucial. These ligands can fine-tune the electronic and steric environment of the metal center, enabling greater control over the reactivity and selectivity of the perfluoroalkylation process. The development of photocatalytic systems that can be activated by visible light represents another promising frontier, offering a greener and more sustainable approach to generating perfluoroalkyl radicals from this compound.

Development of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research will focus on developing more environmentally benign methods for utilizing this compound. This includes the use of safer and recyclable solvents, such as water, ionic liquids, or supercritical fluids, to replace traditional volatile organic compounds. jddhs.com The principles of atom economy will also be a key consideration, aiming to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

Energy-efficient techniques like microwave-assisted synthesis, ultrasound, and flow chemistry are expected to be increasingly applied to reactions involving this compound. jddhs.commdpi.comnih.gov These methods can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comnih.gov Biocatalysis, using enzymes to carry out specific chemical transformations, also presents an exciting avenue for the green synthesis of perfluoroalkylated compounds.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms underlying perfluoroalkylation reactions with this compound is essential for optimizing existing methods and designing new ones. Advanced in situ spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, will play a pivotal role in these investigations. These techniques allow researchers to monitor the reaction in real-time, identifying transient intermediates and elucidating the kinetics and thermodynamics of the process.

By gaining a detailed picture of the reaction pathway, chemists can make more informed decisions about reaction conditions, catalyst choice, and substrate scope. This knowledge will be invaluable for troubleshooting problematic reactions and for the rational design of more efficient and selective synthetic protocols.

Design of New Fluoropolymers and Advanced Materials with Tailored Properties

The unique properties of the pentafluoroethyl group make this compound an attractive building block for the synthesis of novel fluoropolymers and advanced materials. These materials often exhibit exceptional thermal stability, chemical resistance, and unique surface properties. Future research will focus on the controlled polymerization of monomers derived from this compound to create polymers with precisely tailored properties.

This could include the development of new fluorinated elastomers with enhanced flexibility at low temperatures, high-performance coatings with improved durability and hydrophobicity, and advanced membranes for applications in separation technologies and fuel cells. The ability to precisely control the incorporation of the pentafluoroethyl group will be key to tuning the macroscopic properties of these materials for specific applications.

Computational Predictions for Novel Reactivity and Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. nih.gov In the context of this compound, quantum mechanical calculations can be used to predict its reactivity with different substrates and catalysts, providing valuable insights that can guide experimental work. nih.gov These computational models can help to identify promising new reactions and applications for this versatile reagent. nih.govmdpi.com

For example, computational screening could be used to identify new classes of catalysts for perfluoroalkylation reactions or to predict the properties of novel fluoropolymers before they are synthesized in the lab. This synergy between computational and experimental chemistry has the potential to significantly accelerate the pace of discovery and innovation in the field. mdpi.com

Synergistic Research with Other Fluorine Chemistry Fields

The future of this compound research will also involve greater collaboration with other areas of fluorine chemistry. For instance, there are opportunities to combine the chemistry of this compound with the development of new fluorinating reagents and techniques. This could lead to the development of novel one-pot reactions that can introduce both fluorine atoms and perfluoroalkyl groups into a molecule in a single synthetic operation.

Q & A

Q. What established synthetic methodologies incorporate potassium pentafluoropropionate into fluorinated aromatic compounds?

this compound is employed in Sandmeyer-type reactions to introduce pentafluoropropyl groups into aromatic systems. A standard protocol involves reacting aryl thiocyanates (e.g., 4-methoxyphenylthiocyanate) with this compound in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields products with >95% purity. Stoichiometric ratios (1:1.2 aryl thiocyanate:potassium salt) are critical for optimal yields .

Q. Which analytical techniques effectively quantify this compound derivatives in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ionization (ECNI) is preferred due to the compound’s strong electron-capturing properties. Derivatization using hydroxyamine followed by pentafluoropropionic anhydride generates stable adducts with diagnostic fragmentation patterns (e.g., m/z 145 anion). Method validation requires recovery tests (85–110%) and limits of quantification (LOQ) below 10 ppb in complex samples like plant waxes .

Q. How is the purity of this compound assessed in synthetic workflows?

Combustion elemental analysis (C, H, F content) and titration with sodium hydroxide in ethanol are standard for verifying ester group integrity. Nuclear magnetic resonance (¹⁹F NMR) at 470 MHz resolves fluorinated peaks (δ −75 to −85 ppm for CF₃ groups), while thermogravimetric analysis (TGA) detects moisture or solvent residues (<0.5% weight loss below 150°C) .

Advanced Research Questions

Q. How does the coordination behavior of pentafluoropropionate ligands vary in transition metal complexes?

Single-crystal X-ray diffraction reveals flexible coordination modes. In Cu(II) complexes, pentafluoropropionate acts as a monodentate ligand in distorted square pyramidal geometries (Cu–O bond: 1.95–2.05 Å). For lanthanides like Eu(III), it adopts bridging bis-monodentate coordination, stabilizing luminescent complexes. Weak C–H···F interactions (3.1–3.4 Å) dominate crystal packing, influencing polymorphism .

Q. What mechanistic insights explain hydrogen transfer anomalies in mass spectrometric analysis of pentafluoropropionate derivatives?

Deuterium labeling studies show site-specific hydrogen transfers from β-carbons to oxygen during electron capture ionization, producing diagnostic m/z 145 fragments. N-Methylation suppresses this transfer by 78%, while branched alkyl groups increase m/z 144:145 ratios via steric hindrance. Proposed pathways involve fluoride ion-molecule complexes .

Q. How do fluorinated byproducts form in high-temperature reactions involving this compound?

Pyrolysis GC-MS identifies perfluoroolefins (C₃F₆, C₄F₈) via β-elimination (>200°C). Mitigation strategies include short-path distillation for product removal, radical scavengers (e.g., BHT), and computational modeling (DFT) to predict decomposition pathways (activation energy: 120–150 kJ/mol) .

Q. What crystallization techniques yield phase-pure pentafluoropropionate coordination polymers?

Slow evaporation from acetonitrile/THF (3:1 v/v) at −20°C produces monoclinic P2₁/c crystals. Seeding with pre-characterized microcrystals (5–10 µm) prevents polymorphism. Time-resolved powder XRD monitors solvent-mediated phase transitions, with water content thresholds critical (<0.5% v/v) .

Q. How does pentafluoropropionate ligand geometry influence catalytic activity in cross-coupling reactions?

Pd(0) complexes with pentafluoropropionate ligands show enhanced oxidative addition rates (k = 1.8 × 10⁻³ s⁻¹ vs. 5.6 × 10⁻⁴ s⁻¹ for acetate) due to increased metal electrophilicity. The ligand’s steric profile (cone angle: 128°) balances substrate access and thermal stability (<150°C). In situ EXAFS reveals dynamic ligand reorganization during catalysis .

Q. What strategies optimize this compound’s stability in aqueous systems?

Hydrolysis (t₁/₂ = 8 hr at pH 7) is minimized by buffering at pH 4–5 (citrate-phosphate) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce aqueous exposure. Accelerated stability testing (ICH Q1A, 40°C/75% RH) predicts shelf-life .

Q. How do thermodynamic property discrepancies in pentafluoropropionate derivatives arise?

Differential scanning calorimetry (DSC) at 2–5°C/min identifies polymorphic transitions. Vapor pressure measurements via static methods, combined with Clausius-Clapeyron analysis, reconcile boiling point variations (e.g., 216.5°C vs. 224°C). Purity (>98% NMR) and moisture (<0.1% Karl Fischer) are critical variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.